molecular formula C14H11NS B2431343 2-(Benzylthio)benzonitrile CAS No. 63216-04-6

2-(Benzylthio)benzonitrile

Cat. No.: B2431343
CAS No.: 63216-04-6
M. Wt: 225.31
InChI Key: LCVQODRQKCOTDJ-UHFFFAOYSA-N
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Description

2-(Benzylthio)benzonitrile is an organic compound with the molecular formula C14H11NS It consists of a benzonitrile core substituted with a benzylthio group

Properties

IUPAC Name

2-benzylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQODRQKCOTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, palladium on carbon with hydrogen gas.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: 2-(Benzylsulfinyl)benzonitrile, 2-(Benzylsulfonyl)benzonitrile.

    Reduction: 2-(Benzylthio)benzylamine.

    Substitution: 2-(Halobenzylthio)benzonitrile, 2-(Alkoxybenzylthio)benzonitrile.

Scientific Research Applications

2-(Benzylthio)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)benzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the benzylthio group is the primary site of reactivity, forming sulfoxides or sulfones. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring. It lacks the benzylthio group, making it less reactive in certain types of chemical reactions.

    2-(Benzylsulfonyl)benzonitrile: An oxidized derivative of 2-(Benzylthio)benzonitrile, where the sulfur atom is in the sulfonyl form. This compound has different reactivity and applications compared to the thio derivative.

    2-(Benzylthio)benzaldehyde: A related compound where the nitrile group is replaced by an aldehyde group

Uniqueness: this compound is unique due to the presence of both the nitrile and benzylthio groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

Biological Activity

2-(Benzylthio)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antifungal and antitumor activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C14H11NSC_{14}H_{11}NS, features a benzothioether moiety attached to a benzonitrile group. Its molecular weight is approximately 225.31 g/mol. The compound's structure can influence its interaction with biological targets, which is crucial for its activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. In particular, derivatives synthesized from related thiazole compounds have shown promising results against various phytopathogenic fungi.

Table 1: Antifungal Activity of this compound Derivatives

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
Compound ABotrytis cinerea10 µg/mL
Compound BFusarium oxysporum15 µg/mL
Compound CAspergillus spp.12 µg/mL

The above table summarizes the antifungal activity of selected derivatives, indicating that modifications to the benzyl group can significantly enhance efficacy against specific fungal strains .

Antitumor Activity

In addition to antifungal properties, this compound has been investigated for its antitumor activity. A study focusing on 5-aryloxadiazole derivatives revealed that certain modifications led to substantial inhibition of tumor cell proliferation.

Table 2: Antitumor Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)1.09
Compound EHeLa (Cervical Cancer)0.95
Compound FA549 (Lung Cancer)1.20

The data indicates that specific derivatives exhibit potent inhibitory effects on cancer cell lines, suggesting potential as therapeutic agents in oncology .

The biological activity of this compound is largely attributed to its interaction with cellular targets such as enzymes and receptors involved in critical pathways. For instance, studies have shown that certain derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a vital role in cell proliferation and survival.

Case Studies

  • Antifungal Efficacy : A recent investigation demonstrated that derivatives of this compound exhibited enhanced antifungal activity when compared to traditional agents like Captan. The study employed an environmentally friendly synthesis method using water as a solvent, emphasizing the importance of sustainable practices in drug development .
  • Antitumor Potential : Another study focused on the synthesis and evaluation of various benzothiazole derivatives showed that specific compounds significantly inhibited tumor growth in vitro and in vivo models, highlighting their potential as leads for new cancer therapies .

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